molecular formula C9H12N2OS2 B468493 N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide CAS No. 712318-94-0

N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide

Cat. No. B468493
CAS RN: 712318-94-0
M. Wt: 228.3g/mol
InChI Key: VWJKTLHMYOXZHW-UHFFFAOYSA-N
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Description

“N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide” is a nitrogen-based chemical compound that is a member of the thiophene family. It is a derivative of thiophene-2-carboxamide . This compound has been studied for its potential biological and medicinal activities .


Synthesis Analysis

The synthesis of “this compound” involves the use of acyl chlorides and heterocyclic amine derivatives . These compounds are further used to prepare their Co(II), Ni(II), Cu(II), and Zn(II) metal complexes . All metal(II) complexes were found to be air and moisture stable .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H12N2OS2. The molecular weight is 228.3g/mol. The structure of this compound and its Cu(II) complex were characterized by the single-crystal X-ray diffraction method .

Scientific Research Applications

PTT has shown promising applications in various scientific research fields. In medicinal chemistry, PTT has been studied for its potential as an anti-inflammatory agent. Studies have shown that PTT can inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases. PTT has also been studied for its potential as an anti-cancer agent. Studies have shown that PTT can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. In material science, PTT has been studied for its potential as a building block in the synthesis of organic electronic materials. PTT has also been studied for its potential as a catalyst in organic synthesis reactions.

Advantages and Limitations for Lab Experiments

PTT is relatively easy to synthesize and is readily available in the laboratory. PTT has minimal toxicity and is well-tolerated in laboratory animals, making it a safe compound to work with. However, the exact mechanism of action of PTT is not fully understood, and more research is needed to fully elucidate its potential applications.

Future Directions

There are several future directions for research on PTT. In medicinal chemistry, further studies are needed to fully elucidate the anti-inflammatory and anti-cancer effects of PTT. In material science, further studies are needed to explore the potential applications of PTT as a building block in the synthesis of organic electronic materials. In organic synthesis, further studies are needed to explore the potential applications of PTT as a catalyst in organic synthesis reactions. Overall, PTT has shown promising potential in various scientific research fields and warrants further investigation.

Synthesis Methods

PTT can be synthesized by reacting thiophene-2-carboxylic acid with isopropylamine, followed by reaction with carbon disulfide to yield N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Biochemical Analysis

Biochemical Properties

N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide has been found to interact with several enzymes and proteins. For instance, it has been shown to have inhibitory activities against enzymes such as urease and butyrylcholinesterase (BChE) . The nature of these interactions involves the formation of hydrogen bonds and other non-covalent interactions between the compound and the active sites of the enzymes .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been reported to influence cell function by modulating the activity of key enzymes. For example, it can enhance the activity of the SERCA2a Ca2±ATPase, a protein that plays a central role in the intracellular Ca2+ homeostasis of cardiac myocytes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. For instance, it has been shown to interact with the SERCA-phospholamban complex, enhancing SERCA2a-mediated Ca2+ transport . This interaction leads to an increase in the endoplasmic reticulum Ca2+ load, thereby influencing intracellular Ca2+ dynamics .

Temporal Effects in Laboratory Settings

It has been reported that this compound can enhance the activity of the SERCA2a Ca2±ATPase, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

It has been shown to increase the action potential-induced Ca2+ transients and SR Ca2+ load in mouse ventricular myocytes .

Metabolic Pathways

Given its known interactions with enzymes such as urease and BChE, it is likely that it may be involved in pathways related to these enzymes .

Transport and Distribution

Its ability to enhance SERCA2a-mediated Ca2+ transport suggests that it may be transported into the endoplasmic reticulum .

Subcellular Localization

Given its interaction with the SERCA2a Ca2±ATPase, which is localized in the endoplasmic reticulum membrane, it is likely that this compound may also be localized in the endoplasmic reticulum .

properties

IUPAC Name

N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS2/c1-6(2)10-9(13)11-8(12)7-4-3-5-14-7/h3-6H,1-2H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJKTLHMYOXZHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=S)NC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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